4-(Benzyloxy)benzaldehyde CAS number and properties
4-(Benzyloxy)benzaldehyde CAS number and properties
An In-depth Technical Guide to 4-(Benzyloxy)benzaldehyde
Introduction
4-(Benzyloxy)benzaldehyde, an aromatic aldehyde, is a significant compound in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a benzaldehyde (B42025) core with a benzyloxy group at the para position, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, applications in research and drug development, and safety and handling information, tailored for researchers, scientists, and professionals in drug development.
CAS Number and Nomenclature
The Chemical Abstracts Service (CAS) has assigned the number 4397-53-9 to 4-(Benzyloxy)benzaldehyde.[2][3][4][5] This compound is also known by several synonyms, which are listed in the table below.
| Identifier Type | Value |
| CAS Number | 4397-53-9 |
| IUPAC Name | 4-(Benzyloxy)benzaldehyde |
| Synonyms | 4-(Phenylmethoxy)benzaldehyde, p-(Benzyloxy)benzaldehyde, Benzyl (B1604629) 4-formylphenyl ether |
| EINECS Number | 224-527-2 |
| BRN | 1242385 |
| PubChem ID | 78109 |
Chemical and Physical Properties
4-(Benzyloxy)benzaldehyde is typically an off-white to yellow crystalline powder.[1][2] Its key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂O₂ | [1][2][4][5][6] |
| Molecular Weight | 212.24 g/mol | [2][3][5][6] |
| Appearance | Off-white to yellow to tan crystalline powder/solid | [1][2][3] |
| Melting Point | 71-74 °C (lit.) | [2][7] |
| Boiling Point | 197-199 °C at 11 mmHg | [2] |
| Solubility | Insoluble in water; Sparingly soluble in Ethyl Acetate (B1210297); Slightly soluble in Chloroform | [2] |
| Purity | ≥ 95% - 99% (GC) | [1][8] |
| Flash Point | 197-199°C/20mm | [2] |
| InChI Key | ZVTWZSXLLMNMQC-UHFFFAOYSA-N | [2][7] |
Experimental Protocols: Synthesis
A common and effective method for the synthesis of 4-(Benzyloxy)benzaldehyde is through a Williamson ether synthesis reaction. This involves the reaction of 4-hydroxybenzaldehyde (B117250) with benzyl bromide in the presence of a base.
Detailed Synthesis Protocol
This protocol is based on a literature procedure for the preparation of 4-(Benzyloxy)benzaldehyde.[9]
Materials:
-
4-hydroxybenzaldehyde (5.0 g, 40.98 mmol)
-
Benzyl bromide (5.0 ml, 42.05 mmol)
-
Anhydrous potassium carbonate (20.0 g, 144.27 mmol)
-
Ethyl acetate (EtOAc)
-
Diethyl ether (Et₂O)
-
Saturated sodium chloride solution
-
5% Sodium hydroxide (B78521) solution
-
Distilled water
-
Anhydrous magnesium sulfate
Procedure:
-
All reactions should be performed under a nitrogen atmosphere.[9]
-
Combine 4-hydroxybenzaldehyde, benzyl bromide, and anhydrous potassium carbonate in ethanol.[9]
-
Reflux the mixture for 14 hours.[9]
-
After reflux, filter out the potassium carbonate and wash the residue with large volumes of ethyl acetate.[9]
-
Remove the solvent using a rotatory evaporator.[9]
-
Dissolve the resulting residue in 50 ml of diethyl ether.[9]
-
Wash the diethyl ether solution twice with 50 ml portions of saturated sodium chloride solution, followed by one portion of 5% sodium hydroxide solution, and finally with distilled water.[9]
-
Dry the diethyl ether solution with anhydrous magnesium sulfate.[9]
-
Remove the solvent under reduced pressure.[9]
-
Recrystallize the crude product from ethanol to yield colorless crystals of 4-(Benzyloxy)benzaldehyde.[9]
Applications in Research and Drug Development
4-(Benzyloxy)benzaldehyde is a valuable building block in organic synthesis, primarily serving as an intermediate in the production of fine chemicals, pharmaceuticals, and agrochemicals.[1]
-
Pharmaceutical Intermediates : It is used in the synthesis of estrogen receptor β-selective ligands.[2] It also serves as a precursor for novel chalcone (B49325) analogs, which are investigated for various pharmacological activities.[10]
-
Anticancer Research : While its isomer, 2-benzyloxybenzaldehyde, is an adenylyl cyclase activator, 4-benzyloxybenzaldehyde has been noted to have much less potent anticancer activity against HL-60 cells. Its derivatives, however, are of interest in cancer research. For instance, derivatives of the related 2-(Benzyloxy)-4-fluorobenzaldehyde are being explored as inhibitors of aldehyde dehydrogenase (ALDH), a target in cancer therapy.
-
Chelating Agents : The compound is used to synthesize ligands such as 4-benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (BBMTSC), a chelating agent for metal ions like Cd(II).[11]
-
Flavor and Fragrance Industry : Due to its aromatic properties, it is also employed in the formulation of flavors and fragrances.[1]
Safety and Handling
Proper handling of 4-(Benzyloxy)benzaldehyde is crucial in a laboratory setting. It is classified as an irritant.[2] The key safety information is summarized below.
| Safety Aspect | Details |
| GHS Hazard Statements | H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[2][12] H335: May cause respiratory irritation.[2][12] |
| GHS Precautionary Statements | P261: Avoid breathing dust.[12] P264: Wash skin thoroughly after handling.[12] P271: Use only outdoors or in a well-ventilated area.[12] P280: Wear protective gloves/eye protection/face protection.[2][12] P302+P352: IF ON SKIN: Wash with plenty of water.[12] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Personal Protective Equipment (PPE) | Safety glasses, protective gloves, and a dust mask (e.g., N95) are recommended. |
| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly sealed container.[2][13] Keep in the dark and at room temperature or refrigerated (2-8°C).[1][2][3] The compound is noted to be air sensitive.[2] |
| Fire Safety | Non-combustible. Use extinguishing media suitable for the surrounding area.[13] |
| Spill and Disposal | For spills, avoid generating dust.[13] Sweep up and place in a suitable, closed container for disposal.[13][14] Dispose of contents/container in accordance with local, regional, national, and international regulations.[12] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Benzyloxybenzaldehyde | 4397-53-9 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 4-(BENZYLOXY)BENZALDEHYDE | CAS 4397-53-9 [matrix-fine-chemicals.com]
- 5. scbt.com [scbt.com]
- 6. Benzaldehyde, 4-(phenylmethoxy)- [webbook.nist.gov]
- 7. 4-苄氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4397-53-9 4-Benzyloxybenzaldehyde AKSci J91626 [aksci.com]
- 9. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. angenechemical.com [angenechemical.com]
